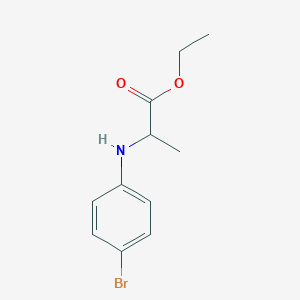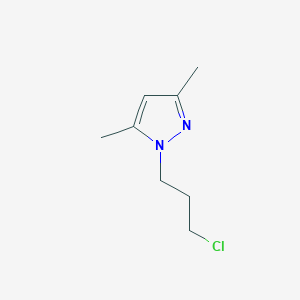![molecular formula C18H24Cl2N2O4 B2592381 Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate CAS No. 478261-93-7](/img/structure/B2592381.png)
Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Analysis
Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate is a compound involved in the synthesis and structure analysis of various organic molecules. For instance, it plays a role in the synthesis of arylpyran compounds, demonstrating unique hydrogen bonding properties that contribute to the understanding of molecular interactions. These compounds are of interest due to their potential applications in materials science and organic chemistry (Milling et al., 2009).
Photophysical Properties
The study of luminescent chelates, particularly involving europium (III), showcases the utility of this compound in elucidating the structure-function relationship of luminescent materials. The formation of structurally different luminescent chelates has implications for developing materials with specific optical properties, essential for sensors and imaging technologies (Latva et al., 1996).
Organic Radical Incorporation
Investigations into the incorporation of stable organic radicals into polymers present another application area. Such studies are pivotal in the development of semiconducting polymers with high spin multiplicity, which are crucial for advancing organic electronics and spintronics. The complex reactions involved underscore the compound's role in pushing the boundaries of organic materials science (Domingo et al., 2000).
Coordination Polymers
The use of halogenated linear bridged dicarboxylic acid ligands in constructing coordination polymers, facilitated by the structural characteristics of compounds like this compound, highlights its significance in the field of materials chemistry. These polymers, with their diverse structures and properties, are studied for their potential in catalysis, gas storage, and separation processes (Hao et al., 2017).
Anticancer Activity Derivatives
Research into synthesizing compounds based on structure modification of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showcases potential in developing potent HDAC inhibitors, indicating the compound's relevance in medicinal chemistry and cancer therapy (Rayes et al., 2019).
Properties
IUPAC Name |
methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O4/c1-17(2,9-19)15(24)21-12-6-11(14(23)26-5)7-13(8-12)22-16(25)18(3,4)10-20/h6-8H,9-10H2,1-5H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHOJQCRZUMZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC(=CC(=C1)C(=O)OC)NC(=O)C(C)(C)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2592298.png)
![N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2592300.png)
![(1,5-Dimethylpyrazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2592301.png)


![1-[(4-Methoxynaphthyl)sulfonyl]-2-methyl-5-nitroimidazole](/img/structure/B2592308.png)
![2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2592310.png)





![(3r,5r,7r)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2592319.png)

